molecular formula C13H17Cl2N3O3 B8539358 2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol

2-cyclopropyl-2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyethanol

Cat. No. B8539358
M. Wt: 334.20 g/mol
InChI Key: ICWVEZCBJLFDTF-UHFFFAOYSA-N
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Patent
US09346817B2

Procedure details

To a solution of cyclopropyl-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid methyl ester (233 mg, 0.64 mmol) in THF (6.5 mL) at −78° C. under an atmosphere of nitrogen was added DIBAL-H (1.93 mL, 1.93 mmol, 1.0M in toluene) dropwise. The reaction mixture was warmed to RT and stirred for 20 hours before being quenched with Rochelle's salt (15 mL, 1M aqueous solution). The mixture was extracted with ethyl acetate (3×30 mL) and the combined organic phases were dried (Na2SO4) then concentrated in vacuo to give 2-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethanol as a colorless gum (215 mg, quantitative). 1H NMR (CDCl3): δ 3.94-3.88 (2H, m), 3.87-3.82 (4H, m), 3.79-3.73 (4H, m), 3.48-3.41 (1H, m), 1.11-0.99 (1H, m), 0.60-0.51 (1H, m), 0.51-0.42 (1H, m), 0.19-0.11 (1H, m), 0.03-−0.05 (1H, m).
Name
cyclopropyl-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid methyl ester
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH:4]([CH:20]1[CH2:22][CH2:21]1)[O:5][C:6]1[C:7]([Cl:19])=[N:8][C:9]([Cl:18])=[N:10][C:11]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.CC(C[AlH]CC(C)C)C>C1COCC1>[CH:20]1([CH:4]([O:5][C:6]2[C:7]([Cl:19])=[N:8][C:9]([Cl:18])=[N:10][C:11]=2[N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[CH2:3][OH:2])[CH2:22][CH2:21]1

Inputs

Step One
Name
cyclopropyl-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid methyl ester
Quantity
233 mg
Type
reactant
Smiles
COC(C(OC=1C(=NC(=NC1N1CCOCC1)Cl)Cl)C1CC1)=O
Name
Quantity
1.93 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched with Rochelle's salt (15 mL, 1M aqueous solution)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CC1)C(CO)OC=1C(=NC(=NC1N1CCOCC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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